6-Bromo-8-methoxy-chroman
Description
Significance of the Chroman Core in Natural Products and Synthetic Chemistry
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic structure, forming the core of numerous naturally occurring compounds and synthetic molecules with significant biological activities. nih.gov Structurally, it consists of a benzene (B151609) ring fused to a dihydropyran ring. nih.gov This scaffold is a key component of various flavonoids, which are plant metabolites known for their antioxidant and other health-promoting properties. mdpi.com
In synthetic chemistry, the chroman ring system is a valuable building block for the development of new therapeutic agents. nih.gov Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. nih.govontosight.ai The versatility of the chroman scaffold allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.govacs.org The development of new synthetic methods for constructing chroman frameworks is an active area of research, with techniques like organo-photoredox catalysis enabling the creation of a diverse range of valuable chroman derivatives. rsc.org
Overview of Halogenated and Alkoxy-Substituted Chroman Analogues in Current Research
The introduction of halogen and alkoxy substituents onto the chroman scaffold can significantly influence its biological activity. acs.org Halogenation, the process of adding halogen atoms such as bromine, chlorine, or fluorine, can alter a molecule's lipophilicity, electronic distribution, and binding interactions with biological targets. nih.govontosight.ai Research has shown that halogenated chroman derivatives are being investigated for their potential as cytotoxic agents against cancer cell lines. nih.govresearchgate.net For instance, certain halogenated flavanones have been synthesized and tested for their efficacy against various human cancer cell lines. researchgate.net
Similarly, alkoxy groups, such as a methoxy (B1213986) group (-OCH3), can impact a compound's solubility, membrane permeability, and interactions with enzymes and receptors. ontosight.airesearcher.life Alkoxy-substituted chroman derivatives have been a focus of research, with studies indicating their potential as inhibitors of specific enzymes. acs.orgnih.gov For example, a series of substituted chroman-4-one derivatives with larger, electron-withdrawing groups in the 6- and 8-positions were found to be potent and selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases. acs.org The combination of both halogen and alkoxy substituents on the chroman ring, as seen in compounds like 6-bromo-8-methoxy derivatives of chromen-2-one, has been explored in the synthesis of novel compounds with potential antiviral activities. uclan.ac.uk
Rationale for Investigating 6-Bromo-8-methoxy-chroman within the Context of Advanced Chroman Research
The specific substitution pattern of a bromine atom at the 6-position and a methoxy group at the 8-position of the chroman scaffold in this compound presents a compelling case for its investigation in advanced chemical research. This unique combination of a halogen and an alkoxy group can impart distinct chemical properties and biological activities.
The bromine atom at the 6-position can serve as a reactive handle for further chemical modifications through reactions like nucleophilic substitution, allowing for the synthesis of a library of derivatives. smolecule.com The methoxy group at the 8-position, being electron-donating, can influence the reactivity of the aromatic ring and may play a role in the molecule's interaction with biological targets. smolecule.com
Derivatives of this compound, such as 6-Bromo-8-methoxy-4,4-dimethylchroman-2-one, are utilized as intermediates in the synthesis of pharmacologically active compounds, with some derivatives showing potential in treating skin conditions. smolecule.com Furthermore, related chromene derivatives with the same substitution pattern have been investigated for their antibacterial properties. smolecule.com The study of this compound itself is therefore a logical progression, offering the potential to uncover novel biological activities or to serve as a versatile precursor for the development of new therapeutic agents. ontosight.aismolecule.com
Data on Related Chroman Derivatives
While specific research data for this compound is limited, the following table presents information on closely related compounds, highlighting the significance of this substitution pattern.
| Compound Name | Molecular Formula | Key Findings/Applications | Reference(s) |
| 6-Bromo-8-methoxy-4,4-dimethylchroman-2-one | C₁₂H₁₃BrO₃ | Intermediate for synthesizing pharmacologically active compounds; derivatives studied for skin conditions. | smolecule.com |
| 6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one | Not specified | Investigated for potential antibacterial activity. | smolecule.com |
| (Z)-methyl 2-((Z)-2-((E)-(1-(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)ethylidene) hydrazono)-4-oxothiazolidin-5-ylidene)acetate | C₁₈H₁₅N₃O₆S | Synthesized as part of a series of compounds with potential antiviral activity. | uclan.ac.uk |
| 6-Bromo-8-methoxy-2H-chromen-2-one | Not specified | Commercially available chemical intermediate. | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
6-bromo-8-methoxy-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11BrO2/c1-12-9-6-8(11)5-7-3-2-4-13-10(7)9/h5-6H,2-4H2,1H3 |
InChI Key |
IIRNMRLQEABDRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCC2)Br |
Origin of Product |
United States |
In Vitro Biological Activity Spectrum of 6 Bromo 8 Methoxy Chroman and Its Structural Congeners
Evaluation of Antimicrobial and Antifungal Potency in Cell-Based Assays
The antimicrobial and antifungal properties of chroman derivatives and related structures have been investigated against various pathogens. These studies aim to identify novel agents to combat infectious diseases.
Structural congeners of 6-Bromo-8-methoxy-chroman, such as chromanones and chalcones, have demonstrated notable antibacterial properties. Research indicates that specific substitutions on the chroman ring system are crucial for activity. For instance, certain synthetic 4-chromanone (B43037) derivatives have shown good antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL nih.govacs.org. Structure-activity relationship (SAR) analysis revealed that hydroxyl groups at the 5- and 7-positions enhance antibacterial effects nih.govacs.org.
Similarly, bromo-substituted chalcone (B49325) derivatives have been evaluated for their antibacterial potential. One study showed that a 4-bromo-3′,4′-dimethoxysubstituted chalcone was active against Gram-negative strains like Escherichia coli and Salmonella typhimurium ceon.rsni.ac.rs. The position of the bromo-substitution appears to influence the spectrum of activity, with the 4-bromo position being favorable for activity against Gram-negative bacteria ceon.rs. In general, the antibacterial effects of these compounds are often attributed to their interaction with the bacterial cell membrane ceon.rs.
Table 1: Antibacterial Activity of Selected Chroman Congeners
| Compound/Derivative | Bacterial Strain | Activity Measurement | Result |
|---|---|---|---|
| 4-Chromanone derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | As low as 0.39 μg/mL nih.govacs.org |
| 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli | Zone of Inhibition | 11 ± 0.3 mm ceon.rs |
| 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium | Zone of Inhibition | 15 ± 0.7 mm ceon.rs |
Note: The data presented is for structural congeners and not the specific compound this compound.
The antifungal potential of chromone (B188151) derivatives has been explored against a range of pathogenic fungi. A study investigating 27 different chromones found that several, particularly four chromone-3-carbonitriles, exhibited good antifungal activity against Candida albicans, Candida glabrata, and Candida parapsilosis nih.gov. Notably, 6-bromochromone-3-carbonitrile showed an MIC of 5 µg/mL against C. albicans and was found to be fungicidal, completely killing the fungal cells after a 2-hour exposure at its MIC nih.gov.
Other research into chromenol derivatives combined with a triazole ring also revealed significant antifungal activity. The mechanism of action for these compounds is predicted to involve the inhibition of lanosterol (B1674476) 14-alpha-demethylase, an important enzyme in the fungal cell membrane biosynthesis pathway nih.gov. The presence of phenolic hydroxyl and 4-oxo groups in the chromone structure is considered a key contributor to their antifungal and antibacterial activities sphinxsai.com.
Table 2: Antifungal Activity of Selected Chromone Derivatives
| Compound/Derivative | Fungal Strain | Activity Measurement | Result |
|---|---|---|---|
| 6-Bromochromone-3-carbonitrile | Candida albicans | MIC | 5 µg/mL nih.gov |
| 6-Bromochromone-3-carbonitrile | Candida glabrata | MIC | 20-50 µg/mL nih.gov |
| Chromone-3-carbonitrile | Candida albicans | MIC | 5 µg/mL nih.gov |
Note: The data presented is for structural congeners and not the specific compound this compound.
Investigation of Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
The potential of chroman derivatives as anticancer agents has been evaluated through in vitro studies on various human cancer cell lines. These investigations focus on growth inhibition, cytotoxicity, and the underlying molecular mechanisms.
Structural analogs of this compound have shown promising antiproliferative activity against several cancer cell lines. For example, a study on halogen derivatives of benzofuran (B130515), which shares structural similarities, found that methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate demonstrated significant cytotoxic activity against human lung cancer (A549) and human liver cancer (HepG2) cells mdpi.com. Another related compound, 6-Methoxy-3-phenyl chroman-4-one, was identified as a selective Sirtuin 2 (SIRT2) inhibitor with antiproliferative effects on human breast cancer (MCF-7) and A549 lung carcinoma cells nih.gov.
Furthermore, studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides containing methoxy (B1213986) and bromo substitutions revealed potent cytotoxic compounds, particularly against the MCF-7 cell line nih.govnih.gov. Some of these derivatives exhibited sub-micromolar cytotoxicity nih.gov. These findings highlight the potential of the bromo- and methoxy-substituted scaffold in designing new antiproliferative agents.
Table 3: Antiproliferative Activity of Selected Structural Congeners
| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result (IC50) |
|---|---|---|---|
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | MTT Assay | Significant Activity (IC50 not specified) mdpi.com |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | MTT Assay | Significant Activity (IC50 not specified) mdpi.com |
| 6-Methoxy-3-phenyl chroman-4-one | MCF-7 (Breast) | Not Specified | Antiproliferative Activity Observed nih.gov |
| 6-Methoxy-3-phenyl chroman-4-one | A549 (Lung) | Not Specified | Antiproliferative Activity Observed nih.gov |
Note: The data presented is for structural congeners and not the specific compound this compound. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
The anticancer effects of chroman-related structures are often linked to their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle. Research has shown that chalcone derivatives can induce apoptosis and cause cell cycle arrest in cancer cells mdpi.com.
A study on a halogenated benzofuran derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, revealed that it caused cell cycle arrest at the S and G2/M phases in A549 lung cancer cells and induced G2/M phase arrest in HepG2 liver cancer cells mdpi.com. This compound also exhibited stronger pro-apoptotic properties compared to its chloro-analog, suggesting that the presence of bromine and a methoxy group influences its biological activity mdpi.com. The induction of apoptosis is a key mechanism for eliminating cancerous cells, and compounds that can trigger this process are valuable candidates for cancer therapy nih.govnih.gov. The mechanisms often involve the modulation of key regulatory proteins such as cyclins and Bcl-2 family proteins, leading to cell cycle arrest and activation of caspase cascades mdpi.commdpi.com.
Enzyme Modulatory Activities and Target Identification
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For structural congeners of this compound, research has identified specific enzyme and receptor interactions.
A significant finding is the activity of a related compound, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, as a potent and selective agonist for the orphan G protein-coupled receptor GPR35 ebi.ac.ukacs.org. A tritiated version of this ligand was developed to study the receptor, showing high-affinity binding with a KD value of 5.27 nM ebi.ac.ukacs.org. Further development led to new fluorine-substituted derivatives, with compounds like 6-Bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid showing exceptionally high affinity (Ki = 0.589 nM) and potency (EC50 = 5.54 nM) as GPR35 agonists ebi.ac.ukacs.org. GPR35 is an emerging target in inflammatory diseases, making these findings particularly relevant acs.org.
Other studies on related scaffolds, such as N-(5-methoxyphenyl) methoxybenzenesulphonamides, have identified tubulin as a molecular target. These compounds were found to inhibit the polymerization of microtubular protein, leading to a disruption of the cell's microtubule network and arrest at the G2/M phase of the cell cycle nih.govnih.gov.
Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and bacterial survival. Its absence in mammalian cells makes it an attractive target for the development of novel antibacterial agents. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's function, and it is the target for several classes of inhibitors.
While specific inhibitory data for this compound against DNA gyrase is not extensively documented, studies on its structural congeners have highlighted the potential of the chroman scaffold in this domain. Research into novel 3-O-methoxy-4-halo disubstituted 5,7-dimethoxy chromans revealed a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds were evaluated as DNA gyrase inhibitors, suggesting that the chroman framework can be effectively tailored to interact with the ATP-binding site of the GyrB subunit. Molecular docking studies of these derivatives have helped to elucidate the potential binding modes and structure-activity relationships (SAR), indicating that substitutions on the chroman ring are key to their inhibitory potential.
Sirtuin (e.g., SIRT2) Inhibition Studies
Sirtuins are a class of NAD+-dependent protein deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolism. SIRT2, in particular, has emerged as a therapeutic target for neurodegenerative diseases and cancer. A number of studies have identified chroman-4-one derivatives as potent and selective inhibitors of SIRT2.
Research has shown that substitutions at the 6- and 8-positions of the chroman-4-one scaffold are critical for potent SIRT2 inhibition. Specifically, larger, electron-withdrawing groups at these positions are favorable for activity. This is exemplified by compounds such as 8-bromo-6-chloro-2-pentylchroman-4-one and 6,8-dibromo-2-pentylchroman-4-one, which have demonstrated inhibitory concentrations in the low micromolar range. These compounds exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. The structure-activity relationship suggests that a halogen bond interaction may occur between the halide at the 6-position and the protein backbone, enhancing inhibitory activity.
Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives
| Compound | Substituents | IC50 (µM) | Reference |
|---|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 6-Br, 8-Br, 2-pentyl | 1.5 | |
| 6-bromo-8-chloro-chroman-4-one derivative | 6-Br, 8-Cl | 1.8 | |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 8-Br, 6-Cl, 2-pentyl | 4.5 |
Pteridine Reductase 1 (PTR1) Inhibition in Parasitic Models
Pteridine Reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Trypanosoma and Leishmania, which are responsible for diseases like African sleeping sickness and leishmaniasis. PTR1 provides a metabolic bypass for the inhibition of dihydrofolate reductase (DHFR), a key target of antifolate drugs, thereby contributing to drug resistance. Consequently, the dual inhibition of both DHFR and PTR1 is considered a promising strategy for developing new anti-parasitic therapies.
The chroman-4-one scaffold has been identified as a promising starting point for the development of PTR1 inhibitors. Synthetic analogues of chromen-4-one derivatives have been evaluated for their inhibitory activity against PTR1 from both Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). One such chroman-4-one derivative showed activity against both the enzymes and the parasites themselves, with a favorable selectivity index and low toxicity. X-ray crystallography studies of TbPTR1 in complex with a chroman-4-one inhibitor have provided insights into the binding mode, revealing key interactions within the enzyme's active site that can be exploited for further structure-based drug design.
Receptor Agonism/Antagonism (e.g., GPR35)
GPR35 is an orphan G protein-coupled receptor that is expressed in various tissues, including immune cells and the gastrointestinal tract. It has emerged as a potential drug target for inflammatory and allergic diseases. Research has led to the discovery of 8-amido-chromen-4-one-2-carboxylic acid derivatives as novel and potent agonists for human GPR35.
Structural modifications on this chromene scaffold have been optimized to achieve nanomolar potency. The most potent agonists identified include 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid and 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, which exhibit high selectivity for GPR35 over the related GPR55 receptor. The development of a tritium-labeled version of 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid has provided a valuable pharmacological tool for further studying the (patho)physiological role of GPR35.
Table 2: GPR35 Agonist Activity of 6-Bromo-chromene Derivatives
| Compound | EC50 (nM) for human GPR35 | Reference |
|---|---|---|
| 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 11.1 | |
| 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 12.1 |
Antioxidant Capacity and Free Radical Scavenging Mechanisms
The chroman ring is the core structure of tocopherols (B72186) (Vitamin E), which are well-known for their potent antioxidant properties. Chromanol-type compounds function as chain-breaking antioxidants by reducing oxygen-centered radicals, thereby protecting biological systems from oxidative damage. The efficiency of this process is determined by the rate of the primary antioxidative reaction and the stability of the resulting antioxidant-derived radical.
Derivatives of the chroman scaffold have been widely investigated for their antioxidant potential. Studies on various chromone and chroman-4-one derivatives have demonstrated significant free-radical scavenging and total antioxidant capacities. The antioxidant mechanism primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group on the chroman ring to a free radical, which neutralizes the radical and terminates the oxidative chain reaction. The presence of substituents, such as methoxy groups, can influence this activity by affecting the stability of the resulting chromanoxyl radical. While direct data on this compound is limited, studies on related bromophenol derivatives have shown that they can ameliorate oxidative damage and reduce the generation of reactive oxygen species (ROS) in cellular models.
Other Reported In Vitro Biological Activities of Chroman Derivatives
The privileged chroman and chromone scaffolds are found in a multitude of compounds exhibiting a diverse array of biological activities in vitro.
Anticonvulsant Activity: A series of chroman derivatives have been designed and evaluated for their antiepileptic properties. Several of these compounds showed significant anticonvulsant activity in preclinical models without inducing neurotoxicity.
Anti-inflammatory Activity: Chroman derivatives have been extensively studied as anti-inflammatory agents. They have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Other studies have demonstrated their ability to inhibit the TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) on human endothelial cells.
Anti-HIV Activity: Certain chroman and chromone derivatives have shown promise as anti-HIV agents. The natural product calanolide (B8761490) A and its synthetic analogues, such as 12-oxocalanolide A, are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that show activity against HIV-1. Other synthetic chroman aldehydes and fused chromene derivatives have also been reported to inhibit HIV infectivity in vitro.
Antiallergic Activity: The potential of chroman-related structures in modulating allergic responses has also been investigated. A chromen-4-one derivative isolated from Moringa oleifera was found to inhibit the degranulation of mast cells, a key event in the early phase of allergic reactions. Similarly, related dicoumarin derivatives have demonstrated inhibitory effects on the degranulation of mast cells in vitro, indicating antiallergic potential.
Neuroprotective Activity: Chroman-like flavonoids have been identified as neuroactive compounds that can promote neuronal differentiation and protect neuronal cells from induced cell death. A synthetic chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline, has been shown to protect primary cultured rat cortical cells from excitotoxic neuronal cell damage, partly through its antioxidant activity and activation of the ERK-CREB signaling pathway.
Hepatoprotective Activity: While direct evidence for the hepatoprotective activity of chroman derivatives is not abundant, the structurally related coumarins have been investigated for this property. Studies have shown that certain coumarin (B35378) derivatives, such as esculetin (B1671247) and scoparone, can protect against carbon tetrachloride-induced liver injury in rats by preventing oxidative stress. This suggests that the broader benzopyrone class of compounds, which includes chromans, may hold potential for hepatoprotection.
Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level
Molecular Target Identification and Binding Affinities for 6-Bromo-8-methoxy-chroman and Analogues
Research has identified several molecular targets for chroman and chromone (B188151) derivatives, with binding affinities often influenced by the substitution patterns on the chroman core. Key targets include the G protein-coupled receptor GPR35 and the sirtuin family of deacetylases, particularly SIRT2.
One potent and selective agonist for GPR35 is a chromone derivative, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid. A tritiated version of this compound, [³H]PSB-13253, was used to characterize its binding to human GPR35 expressed in Chinese hamster ovary (CHO) cells. These assays revealed a high binding affinity, with a dissociation constant (K D) of 5.27 nM. acs.org Further studies on related 6-bromo-8-benzamidochromen-4-one-2-carboxylic acids led to the development of even more potent GPR35 agonists. For instance, the introduction of fluorine substituents significantly enhanced binding affinity, with 6-bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid showing a K i value in the subnanomolar range at 0.589 nM. acs.org
Chroman-4-one derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. The inhibitory activity is sensitive to substitutions at the 6- and 8-positions of the chroman ring. For example, the 6-bromo-8-chloro-chroman-4-one derivative showed an IC₅₀ of 1.8 µM, which was more than twice as active as the parent compound with two chloro substituents (IC₅₀ 4.3 µM). acs.org This suggests that the nature of the halogen at these positions is critical for potent inhibition.
| Compound | Target | Assay Type | Affinity/Potency (nM) |
|---|---|---|---|
| 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | GPR35 | KD | 5.27 |
| 6-Bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | GPR35 | Ki | 0.589 |
| 6-Bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | GPR35 | EC50 | 5.54 |
| 6-Bromo-8-chloro-chroman-4-one | SIRT2 | IC50 (µM) | 1.8 |
Modulation of Key Enzymatic Pathways and Receptor Interactions
The binding of this compound analogues to their molecular targets directly modulates the activity of crucial enzymes and receptors, initiating a cascade of downstream cellular events.
The interaction of chromone derivatives with GPR35 functions in an agonistic manner. acs.org GPR35 is an orphan receptor implicated in various physiological processes, and its activation by these compounds can trigger downstream signaling pathways, such as β-arrestin recruitment. acs.org The potency of these compounds as GPR35 agonists often correlates well with their binding affinities. acs.org
In contrast, the interaction with SIRT2 is inhibitory. Chroman-4-ones act as potent and selective inhibitors of SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. researchgate.net SIRT2 is an NAD⁺-dependent deacetylase whose substrates include α-tubulin and other proteins involved in cell cycle control and metabolism. By inhibiting SIRT2, these compounds prevent the deacetylation of its target proteins, leading to their hyperacetylation. acs.orgfredhutch.org This inhibitory action on SIRT2 is a key mechanism behind the antiproliferative effects observed for this class of compounds. acs.org
Derivatives of the broader chromene and benzo[f]chromene class, which share the core heterocyclic structure, have also been investigated for their effects on other enzymatic pathways. For example, certain 1H-benzo[f]chromenes bearing 8-bromo or 8-methoxy substituents have been shown to inhibit c-Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation and adhesion. mdpi.comtandfonline.com Other related coumarin (B35378) derivatives have been reported to inhibit enzymes like 5-lipoxygenase (5-LO) and interfere with acid ceramidase (ASAH) activity, thereby perturbing sphingolipid signaling. researchgate.net
Cellular Effects and Signaling Pathway Perturbations (e.g., cell cycle arrest, apoptosis in cell lines, α-tubulin acetylation)
The modulation of molecular targets by chroman derivatives translates into significant perturbations of cellular signaling pathways, often culminating in antiproliferative effects such as cell cycle arrest and apoptosis in cancer cell lines.
A primary consequence of SIRT2 inhibition by chroman-4-one derivatives is the increased acetylation of its main cytoplasmic substrate, α-tubulin. acs.orgfredhutch.org This post-translational modification is known to stabilize microtubules and affect their dynamics, which is critical for cell division, motility, and intracellular transport. nih.govmdpi.com Studies on potent SIRT2 inhibitors from this class confirmed an increase in the acetylation level of α-tubulin in cancer cells, indicating that SIRT2 is the likely intracellular target. acs.org
Numerous studies have demonstrated that various chromene, benzo[h]chromene, and benzo[f]chromene derivatives, including those with bromo and methoxy (B1213986) substitutions, induce cell cycle arrest and apoptosis in a variety of human cancer cell lines. mdpi.comresearchgate.nettandfonline.comresearchgate.net
Cell Cycle Arrest: Depending on the specific derivative and cell line, these compounds can arrest the cell cycle at different phases. For example, certain derivatives of 1H-benzo[f]chromene were found to cause an accumulation of treated MCF-7/ADR (doxorubicin-resistant breast cancer) cells in the G1, S, or G1/S phases. mdpi.com Other chromene-based compounds induced cell cycle arrest in the G2/M phase in cell lines like HL-60 (human leukemia) and MCF-7 (breast cancer). researchgate.nettandfonline.com
Apoptosis: The induction of programmed cell death (apoptosis) is a common outcome following treatment with these compounds. This is often mediated through the activation of caspase cascades. For instance, novel benzo[h]chromene derivatives triggered apoptosis in HL-60 cells by activating both the extrinsic pathway (Fas/Caspase 8) and the intrinsic pathway (Bcl-2/Caspase 3). tandfonline.com Similarly, other derivatives induced apoptosis in HCT116 colon cancer cells through a caspase-dependent mechanism, evidenced by the cleavage of caspase 7 and its substrate, PARP. mdpi.com The apoptotic effect can also be linked to the loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS). researchgate.net
| Compound Class | Cell Line | Cellular Effect | Signaling Pathway Perturbation |
|---|---|---|---|
| Chroman-4-one derivatives | MCF-7 (Breast), A549 (Lung) | Antiproliferative, Increased α-tubulin acetylation | SIRT2 Inhibition |
| 1H-Benzo[f]chromene derivatives | MCF-7/ADR (Breast) | Cell cycle arrest at G1, S, or G1/S phase | P-glycoprotein (P-gp) inhibition |
| Benzo[h]chromene derivatives | HL-60 (Leukemia) | Cell cycle arrest at G1/S, Apoptosis | Regulation of CDK-2/CyclinD1, Activation of Caspase 3/8 |
| 3-Arylcoumarin derivatives | A549 (Lung) | Cell cycle arrest, Apoptosis | Loss of mitochondrial membrane potential, Increased ROS |
Structure-Based Computational Insights into Ligand-Target Interactions
Computational modeling, particularly molecular docking, has provided valuable insights into how this compound analogues bind to their protein targets at an atomic level. nih.gov These studies help to rationalize observed structure-activity relationships (SAR) and guide the design of more potent and selective compounds. rsc.org
For the inhibition of SIRT2 by chroman-4-one derivatives, a homology model of human SIRT2 has been used to predict the binding mode. acs.org These computational insights suggest that the chroman-4-one scaffold fits into a hydrophobic channel of the enzyme. A key interaction involves a halogen bond between a halide substituent at the 6-position (like bromine or chlorine) and the backbone carbonyl of the amino acid residue His187. acs.org The substituent at the 8-position, such as the bromine in 6,8-dibromo derivatives, is predicted to be buried in a hydrophobic pocket formed by residues including Leu103, Phe119, and Leu138. acs.org This model explains why a bromide at the 6-position, being a better halogen bond donor than chloride, can lead to increased activity. acs.org
Molecular docking simulations have also been employed to study the interactions of related chromene derivatives with other targets.
c-Src Kinase: Docking studies of 1H-benzo[f]chromene derivatives into the active site of c-Src kinase have been performed to understand their inhibitory activity. tandfonline.com
DNA Gyrase: The antibacterial potential of certain 2-aryl-3-nitro-2H-chromenes has been assessed through docking studies with the DNA gyrase of E. coli, revealing potential binding interactions within the enzyme's active site. rsc.org
VEGFR-2 and Cytochrome P450: The antitumor potential of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides was investigated through docking, which revealed a strong binding affinity towards the active sites of both VEGFR-2 kinase and CYP450 enzymes, suggesting a dual-inhibitory mechanism. frontiersin.org
These computational approaches are instrumental in visualizing ligand-receptor complexes and identifying the specific amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the binding. rsc.orgfrontiersin.orgsemanticscholar.org
Advanced Computational and Theoretical Investigations of 6 Bromo 8 Methoxy Chroman
Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. cecam.org These methods model the electron distribution to calculate properties like molecular orbital energies, electrostatic potential, and atomic charges. researchgate.netresearchgate.net For chroman derivatives, DFT methods such as B3LYP with a 6-311G(d,p) basis set have been effectively used to analyze their molecular and electronic structures. researchgate.netnih.gov
Investigations into related benzo[f]chromene structures provide a template for understanding 6-Bromo-8-methoxy-chroman. For instance, the analysis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile revealed the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity. nih.gov
In one study on a related benzo[f]chromene, the HOMO energy was found to be -5.947 eV and the LUMO energy was -2.389 eV, indicating the molecule's capacity to donate electrons in biological interactions. mdpi.com The HOMO was localized over the 1H-benzo[f]chromene-2-carbonitrile moiety, while the LUMO was similarly distributed, suggesting the potential for intramolecular charge transfer. mdpi.com The bromine and methoxy (B1213986) substituents on the chroman scaffold significantly influence the electron density distribution. The methoxy group, being electron-donating, and the bromine, being electron-withdrawing but also a good halogen bond donor, create a unique electronic profile that dictates the molecule's reactivity and interaction potential. researchgate.netacs.org
Table 1: Representative Quantum Chemical Parameters for a Related Methoxy-Substituted Chromene Derivative
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -5.947 eV | Indicates electron-donating capability. mdpi.com |
| LUMO Energy | -2.389 eV | Relates to electron-accepting capability. mdpi.com |
| Energy Gap (ΔE) | 3.558 eV | Correlates with chemical reactivity and stability. nih.govmdpi.com |
Data derived from a study on a related 8-methoxy-benzo[f]chromene structure. mdpi.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a window into the dynamic behavior and conformational flexibility of molecules over time. These simulations are crucial for understanding how a compound like this compound might behave in a biological environment, such as near a protein binding site.
In a 100-nanosecond simulation of a related bromo-methoxy coumarin (B35378) derivative, the complex with its target protein showed an RMSD below 4.2 Å, indicating good stability. nih.gov Such studies reveal that the chroman or coumarin core generally maintains a stable conformation, while peripheral groups may exhibit more flexibility. The methoxy group has been noted as important for inducing an effective conformation for ligand-enzyme interactions. researchgate.net The puckering of the dihydropyran ring in the chroman structure is a key conformational feature, often adopting a half-chair or envelope conformation. eujournal.orglodz.pl
Table 2: Key Findings from Molecular Dynamics Simulation of a Related Bromo-Methoxy Coumarin
| Parameter | Observation | Implication |
|---|---|---|
| Simulation Time | 100 ns | Provides a sufficient timescale to evaluate complex stability. nih.gov |
| RMSD | Remained below 4.2 Å | The ligand-protein complex is stable throughout the simulation. nih.gov |
| RMSF | Varies by region | Reveals which parts of the molecule are rigid versus flexible. nih.gov |
Findings based on a simulation of 3-(benzoyl amino)-5-bromo-8-methoxy coumarin complexed with EGFR. nih.gov
Prediction of Binding Modes and Affinities with Potential Biological Targets through Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. jocpr.com This method is instrumental in identifying potential biological targets for compounds like this compound and understanding the molecular basis of their activity.
Docking studies on related chroman-4-one derivatives have identified them as potent inhibitors of Sirtuin 2 (SIRT2), a protein implicated in neurodegenerative diseases and cancer. acs.orgcore.ac.uk A study on a series of chroman-4-ones highlighted the importance of the substitution pattern on the benzene (B151609) ring. acs.org Specifically, a 6-bromo-8-chloro-chroman-4-one derivative was found to be a highly effective SIRT2 inhibitor. acs.org The predicted binding mode showed the chroman-4-one scaffold buried within a hydrophobic pocket of the enzyme. acs.org
A key interaction predicted for this class of compounds is a halogen bond between the halide at the 6-position (in this case, bromine) and the backbone carbonyl of a histidine residue (His187) in the SIRT2 active site. acs.org The bromine atom acts as a halogen bond donor, forming a favorable interaction with the oxygen atom of the protein. This specific interaction, combined with hydrogen bonds formed by the carbonyl oxygen of the chroman ring, anchors the molecule in the binding site. acs.org The methoxy group at position 8 has also been shown to influence activity and selectivity in related systems. core.ac.uknih.gov
Table 3: Predicted Interactions and Activity of Related Chroman-4-one Derivatives with SIRT2
| Compound Derivative | Target | Key Predicted Interactions | Resulting Activity (IC₅₀) |
|---|---|---|---|
| 6-Bromo-8-chloro-chroman-4-one | SIRT2 | Halogen bond (Br···O=C of His187), Hydrogen bond (C=O···H₂O) | 1.8 µM acs.org |
| Racemic SIRT2 Inhibitor 1 | SIRT2 | Hydrophobic interactions, Hydrogen bond | 4.3 µM acs.org |
Analysis of Intermolecular Interactions and Crystal Packing in Related Structures
The study of crystal structures through X-ray diffraction provides definitive information about the three-dimensional arrangement of molecules in the solid state and the intermolecular forces that govern their packing. While a specific crystal structure for this compound was not found, analysis of closely related chroman and coumarin derivatives reveals common packing motifs.
Crystal packing in these heterocyclic systems is typically stabilized by a combination of weak intermolecular interactions, including C-H···O and C-H···π interactions. eujournal.org In the crystal structure of a related chroman-4-one derivative, C-H···O hydrogen bonds link molecules into inversion dimers. eujournal.org The stability of the crystal lattice is often further enhanced by π-π stacking interactions between the aromatic rings of adjacent molecules. eujournal.orgiucr.org For instance, centroid-centroid distances between stacked benzene rings are often observed in the range of 3.5 to 3.8 Å. eujournal.orgnih.gov
In bromo-substituted derivatives, halogen-related interactions can also play a role. The crystal structure of (6-bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, for example, features π-π interactions between the fused benzene rings with a centroid-centroid distance of 3.7558 (12) Å, alongside C-H···S and C-H···O interactions. nih.gov The pyran ring in these structures commonly adopts a half-chair or envelope conformation. eujournal.orglodz.pl These non-covalent interactions are crucial as they dictate the material's physical properties and can influence its solubility and bioavailability.
Table 4: Common Intermolecular Interactions in Related Chroman Crystal Structures
| Interaction Type | Description | Typical Distance/Geometry | Reference |
|---|---|---|---|
| C-H···O Hydrogen Bond | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | Forms inversion dimer motifs like R²₂(8). eujournal.org | eujournal.org |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Centroid-centroid distance of ~3.6-3.8 Å. eujournal.orgnih.gov | eujournal.orgnih.gov |
| C-H···π Interaction | Interaction between a C-H bond and the face of a π system. | Observed between aliphatic/aromatic C-H and benzene rings. eujournal.org | eujournal.org |
Future Research Trajectories and Innovations in Chroman Compound Exploration
Development of Novel Synthetic Methodologies for Enhanced Chemical Diversity
The exploration of the full therapeutic potential of 6-Bromo-8-methoxy-chroman is intrinsically linked to the development of novel and efficient synthetic methodologies. Current synthetic strategies often provide a foundation, but future research will necessitate more advanced approaches to generate a wider array of analogues with enhanced chemical diversity.
Key areas of development include:
Asymmetric Synthesis: The stereochemistry of the chroman ring can significantly influence biological activity. Future synthetic methods will likely focus on enantioselective and diastereoselective syntheses to afford stereochemically pure isomers of this compound derivatives. This will allow for a more precise understanding of structure-activity relationships (SAR).
Combinatorial Chemistry and High-Throughput Synthesis: To rapidly explore the chemical space around the this compound scaffold, combinatorial and high-throughput synthesis techniques will be instrumental. These approaches enable the creation of large libraries of related compounds by systematically varying substituents at different positions on the chroman ring.
Late-Stage Functionalization: The ability to modify the this compound core in the later stages of a synthetic sequence is highly desirable. This allows for the rapid generation of diverse analogues from a common intermediate. Future research will likely focus on developing C-H activation and other late-stage functionalization methods to introduce a variety of chemical groups onto the chroman backbone.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of this compound and its derivatives could streamline their production for further investigation.
A recent study detailed the enantioselective dearomative alkynylation of chromanones, highlighting the potential for creating tertiary ether stereocenters with high enantiocontrol nih.gov. While this specific reaction was problematic for chromanones with a methoxy (B1213986) group at the 8-position, it underscores the ongoing efforts to develop sophisticated synthetic tools for this class of compounds nih.gov.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Advantages | Challenges |
| Asymmetric Synthesis | Access to stereochemically pure compounds, improved SAR understanding. | Often requires specialized catalysts and conditions. |
| Combinatorial Chemistry | Rapid generation of large compound libraries. | Can lead to complex mixtures requiring purification. |
| Late-Stage Functionalization | Efficient diversification of lead compounds. | Can be challenging to achieve regioselectivity. |
| Flow Chemistry | Improved reaction control, scalability, and safety. | Requires specialized equipment and optimization. |
Identification of Undiscovered Biological Targets and Pathways for this compound Analogues
While the biological activities of some chroman derivatives are well-documented, the specific targets and pathways modulated by this compound and its close analogues remain largely unexplored. Future research will be directed towards identifying and validating novel biological targets to unlock their full therapeutic potential.
Promising avenues for investigation include:
Phenotypic Screening: High-content screening of this compound analogues in various disease-relevant cellular models can reveal unexpected biological activities and provide clues to their mechanisms of action.
Chemical Proteomics: Techniques such as affinity-based protein profiling can be employed to identify the direct protein targets of these compounds within a complex biological system.
Transcriptomic and Metabolomic Profiling: Analyzing changes in gene expression and metabolite levels in response to treatment with this compound derivatives can provide insights into the biological pathways they modulate.
Studies on related chroman and chromone (B188151) scaffolds have revealed a diverse range of biological targets. For instance, various chromanone derivatives have shown potential as anticancer, anti-inflammatory, antioxidant, and antidiabetic agents nih.gov. Specific targets identified for other chroman analogues include sirtuin 2 (SIRT2), a key regulator of cellular metabolism and aging, and the programmed death-ligand 1 (PD-L1), a crucial immune checkpoint protein nih.govnih.gov. Furthermore, a tritium-labeled derivative of a 6-bromo-8-amido-chromen-4-one has been developed as a powerful tool for studying the orphan G protein-coupled receptor GPR35 acs.orgebi.ac.uk. These findings suggest that the this compound scaffold could potentially interact with a wide array of important biological targets.
Integration of Advanced Computational Techniques for Rational Design and Optimization
Computational chemistry and cheminformatics are poised to play a pivotal role in accelerating the discovery and optimization of novel drug candidates based on the this compound scaffold rti.org. These in silico methods can significantly reduce the time and cost associated with traditional drug discovery by providing valuable insights into ligand-target interactions and predicting the properties of virtual compounds.
Key computational approaches include:
Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity and mode of interaction of this compound analogues with known or putative biological targets. This allows for the in silico screening of large virtual libraries to identify promising candidates for synthesis and biological evaluation neuroquantology.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of chroman derivatives with their biological activity azolifesciences.com. These models can then be used to predict the activity of unsynthesized compounds and guide the design of more potent analogues.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target protein, offering insights into the stability of the complex and the role of specific residues in binding nih.gov.
Pharmacophore Modeling: This approach focuses on identifying the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models derived from known active chroman derivatives can be used to search for novel scaffolds with similar activity profiles azolifesciences.com.
Computational ligand-based drug design (LBDD) is particularly relevant when the three-dimensional structure of the target is unknown azolifesciences.comrsc.org. By analyzing the structure-activity relationships of a series of active compounds, computational models can be built to guide the design of new molecules with improved properties rsc.org.
Exploration of this compound as a Scaffold for Multi-Target Ligands
The traditional "one-molecule, one-target" paradigm in drug discovery is increasingly being challenged by the complexity of many diseases. The development of multi-target ligands, which can simultaneously modulate multiple biological targets, offers a promising strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders core.ac.uk. The chroman scaffold, with its inherent versatility, is an excellent starting point for the design of such multi-target agents core.ac.uk.
Future research in this area will focus on:
Rational Design of Hybrid Molecules: By strategically combining the this compound core with other pharmacophores known to interact with different targets, it may be possible to create single molecules with dual or multiple activities. For example, chroman derivatives have been investigated for their potential dual anti-breast cancer and antiepileptic activities nih.gov.
Fragment-Based Drug Discovery (FBDD): FBDD can be used to identify small molecular fragments that bind to different sites on one or more target proteins. These fragments can then be linked together using the this compound scaffold as a template to generate potent multi-target ligands.
The chromone scaffold has been recognized as a valid framework in medicinal chemistry for developing multi-target drugs core.ac.uk. This approach is particularly relevant for diseases where targeting a single pathway may not be sufficient for therapeutic efficacy.
Synergistic Research with Other Therapeutic Modalities (excluding clinical trials)
Exploring the synergistic potential of this compound and its analogues in combination with other therapeutic modalities represents a promising avenue for future preclinical research. This approach could lead to more effective treatment strategies with reduced side effects.
Potential areas of synergistic research include:
Combination with Chemotherapeutic Agents: Chroman derivatives could be investigated for their ability to enhance the efficacy of existing anticancer drugs google.comgoogle.com. For example, they may act as chemosensitizers, making cancer cells more susceptible to the cytotoxic effects of conventional chemotherapy google.com.
Interaction with Targeted Therapies: The combination of this compound analogues with targeted therapies, such as kinase inhibitors or monoclonal antibodies, could lead to synergistic effects by hitting multiple nodes in a disease-related pathway.
Co-administration with Other Bioactive Compounds: The synergistic effects of natural compounds, including those with a chroman core, with conventional drugs are being increasingly recognized mdpi.com. Preclinical studies could explore the combined effects of this compound derivatives with other natural products or small molecules.
The co-administration of chroman derivatives with a variety of other active agents, including antibiotics, antifungals, and anti-inflammatory compounds, has been proposed, suggesting a broad potential for synergistic interactions google.comgoogle.com.
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-8-methoxy-chroman, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves functionalization of the chroman core. For bromination at the 6-position, electrophilic aromatic substitution (EAS) using brominating agents like NBS (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeBr₃) is effective. Methoxy group introduction at the 8-position can be achieved via nucleophilic substitution or O-methylation of a hydroxyl precursor using methyl iodide and a base (e.g., K₂CO₃). Purity optimization requires chromatographic purification (e.g., silica gel column) and recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC and verifying purity via HPLC (>95%) is critical .
Q. What spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. For example, the methoxy proton typically appears as a singlet (~δ 3.8 ppm) in ¹H NMR. Infrared (IR) spectroscopy verifies functional groups (C-Br stretch ~600 cm⁻¹, C-O-C stretch ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ for C₁₀H₁₀BrO₃: 273.98). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. How does the presence of bromine and methoxy groups influence the compound’s solubility and stability?
- Methodological Answer : Bromine increases molecular weight and lipophilicity, reducing aqueous solubility but enhancing stability against oxidative degradation. The methoxy group improves solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its electron-donating nature. Stability testing under varying pH (e.g., 1.2 for gastric fluid, 7.4 for plasma) using UV-Vis spectroscopy can identify degradation pathways. Store the compound in amber vials at -20°C under inert gas to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies often arise from structural analogs (e.g., bromine at position 6 vs. 8) or enantiomeric differences. Conduct comparative studies using isogenic models (e.g., same cell lines or enzyme preparations) and standardized assays (e.g., IC₅₀ determination via dose-response curves). Validate purity via orthogonal methods (e.g., HPLC coupled with NMR) to rule out impurities as confounding factors. For chiral analogs, use enantioselective synthesis and chiral HPLC to isolate active enantiomers .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculations assess electronic effects of substituents on binding energy. QSAR (Quantitative Structure-Activity Relationship) models correlate structural features (e.g., Hammett σ values for bromine/methoxy) with activity. Validate predictions via synthesis and SPR (Surface Plasmon Resonance) for binding kinetics .
Q. What experimental designs are optimal for studying metabolic pathways of this compound in vivo?
- Methodological Answer : Use radiolabeled (¹⁴C or ³H) compounds in rodent models to track absorption, distribution, and excretion. Employ LC-MS/MS for metabolite identification in plasma and urine. Microsomal incubation (e.g., human liver microsomes) with NADPH cofactor identifies phase I metabolites. For phase II metabolism, incubate with UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms. Compare results with in silico tools like Meteor Nexus .
Q. How do steric and electronic effects of bromine/methoxy substituents impact regioselectivity in further derivatization?
- Methodological Answer : Bromine’s electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the methoxy group. Steric hindrance at the 8-position limits accessibility for bulky reagents. For Suzuki-Miyaura coupling, optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) to functionalize the bromine site. Monitor regioselectivity via NOE (Nuclear Overhauser Effect) NMR experiments .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing dose-dependent biological responses to this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput screening, employ Z’-factor analysis to validate assay robustness. Replicate experiments in triplicate and report mean ± SEM with p-values adjusted for multiple comparisons .
Q. How can researchers differentiate between off-target effects and true pharmacological activity in cellular assays?
- Methodological Answer : Use CRISPR/Cas9 gene knockout models to silence the putative target and assess residual activity. Employ counter-screening against related targets (e.g., kinase panels). Thermal shift assays (TSA) confirm direct target engagement by measuring protein melting temperature shifts. Combine with siRNA knockdown and rescue experiments to validate specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

